

Solubility and stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

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Compound of Interest

Mal-PEG4-Lys(t-Boc)-NH-mPEG24

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Technical Guide: Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a heterobifunctional, PEG-based linker molecule with significant applications in bioconjugation and pharmaceutical development. It is frequently utilized in the synthesis of complex biomolecules, most notably as a linker for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

This molecule's structure is modular, featuring:

- A Maleimide (Mal) group for selective conjugation to thiol-containing molecules like cysteine residues in proteins.[4][5]
- A short PEG4 spacer.
- A Lysine (Lys) residue providing a branch point.
- An acid-labile tert-Butyloxycarbonyl (t-Boc) protecting group on the lysine side chain, which can be removed to attach a payload.[6][7]



 A long, methoxy-terminated m-PEG24 chain that enhances solubility and provides steric shielding.[6][7]

This guide provides an in-depth overview of the solubility and stability of **Mal-PEG4-Lys(t-Boc)-NH-m-PEG24**, along with detailed experimental protocols for its use.

Core Properties

Property	Value	Source
Molecular Weight	1715.01 g/mol	[1]
Molecular Formula	C78H147N5O35	[1]
Primary Use	PROTAC Linker, ADC Component	[1][7]
Storage (Solid)	-20°C for up to 3 years	[1]
Storage (Solvent)	-80°C for up to 1 year	[1]

Solubility

The solubility of this compound is dominated by its extensive polyethylene glycol (PEG) content, which comprises a total of 28 PEG units. PEGylation is a well-established technique used to increase the aqueous solubility of hydrophobic molecules and improve their pharmacokinetic properties.[8][9][10] The long, hydrophilic m-PEG24 chain confers excellent solubility in water and a variety of polar organic solvents.[11][12]

The t-Boc protecting group is hydrophobic and will slightly reduce overall water solubility compared to its deprotected amine counterpart. However, the effect is largely offset by the highly hydrophilic PEG chains.

Quantitative Solubility Data Summary



Solvent	Qualitative Solubility	Notes
Water	Soluble	The hydrophilic PEG chains ensure good solubility in aqueous buffers.[10][11]
DMSO, DMF	Soluble	Recommended solvents for preparing concentrated stock solutions for conjugation reactions.[6][13]
Methanol, Ethanol	Soluble	PEG is readily soluble in common alcohols.[10][11]
Acetonitrile	Soluble	[6][7]
Dichloromethane (DCM)	Soluble	[6][7]
Acetone	Soluble	[6][7]

Stability

The stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is dependent on the chemical integrity of its three key functional components: the maleimide ring, the t-Boc protecting group, and the thioether bond formed upon conjugation.

- Maleimide Group: The maleimide group is highly selective for thiols within a pH range of 6.5-7.5.[4][5] Outside this range, its stability and reactivity decrease. At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring and rendering it unreactive towards thiols. At higher pH, reactivity with amines can also occur.[5]
- Thioether Bond (Post-Conjugation): The thioether bond formed between the maleimide and a
 thiol is generally stable.[14] However, it can be susceptible to a retro-Michael reaction,
 particularly in the presence of other thiols, leading to deconjugation. One study on a
 maleimide-PEG conjugate showed a loss of approximately 30% of the conjugate over seven
 days at 37°C in the presence of 1 mM glutathione.[15]
- t-Boc Protecting Group: The t-Boc group is stable under basic and nucleophilic conditions but is labile to strong acids.[16][17] It is efficiently cleaved using reagents like trifluoroacetic



acid (TFA), often in a solvent like dichloromethane (DCM), or with HCl in methanol.[6][16][18] This cleavage is a necessary step to expose the primary amine on the lysine side chain for subsequent payload attachment.[7]

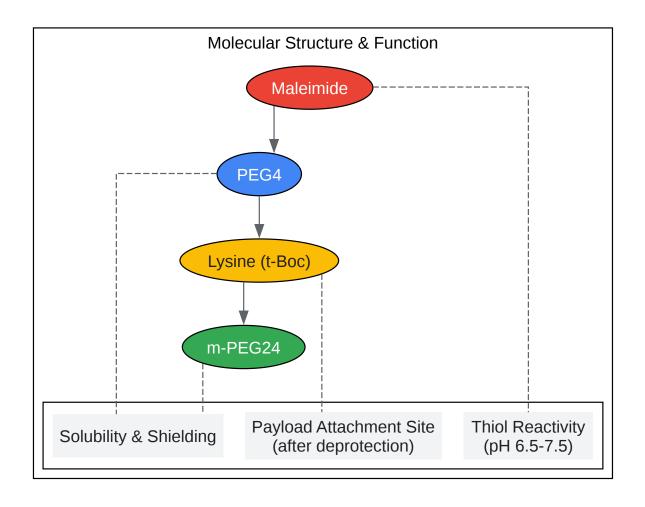
 PEG and Amide Bonds: The PEG backbone and the amide linkages are highly stable and generally not a concern under typical physiological and experimental conditions.[11]

Chemical Stability Summary

Functional Group	Condition	Stability Outcome
Maleimide	pH < 6.5	Reaction rate with thiols is significantly reduced.
Maleimide	pH 6.5 - 7.5	Optimal range for stable and selective reaction with thiols.[4]
Maleimide	pH > 7.5	Susceptible to hydrolysis (ring- opening), rendering it inactive. [5]
t-Boc Group	Basic or Nucleophilic Conditions	Stable.[17]
t-Boc Group	Strong Anhydrous Acid (e.g., TFA, HCI)	Cleaved (deprotected) to reveal a primary amine.[6][16] [18]
Thioether Bond	Presence of competing thiols (e.g., GSH)	Susceptible to retro-Michael reaction, potentially leading to deconjugation.[15]

Visualized Workflows and Structures

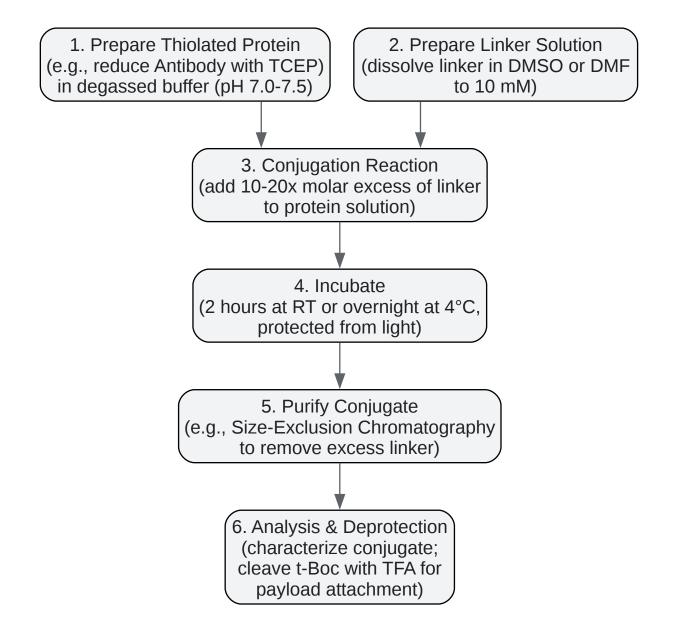




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Caption: Functional components of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.





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Caption: General workflow for protein conjugation using the maleimide linker.

Experimental ProtocolsProtocol for Protein Conjugation

This protocol provides a general method for conjugating the maleimide group of the linker to free thiol groups on a protein, such as those from cysteine residues.

Materials:



- Thiol-containing protein (e.g., antibody, enzyme)
- Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
- Degassed conjugation buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).[13]
- TCEP (tris(2-carboxyethyl)phosphine), if disulfide reduction is needed.
- Anhydrous DMSO or DMF.[13]
- Quenching reagent (e.g., cysteine or β-mercaptoethanol).
- Purification system (e.g., size-exclusion chromatography/desalting column).[19]

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
 [13][19]
 - If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.
 Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[19]
- Linker Preparation:
 - Immediately before use, prepare a 10 mM stock solution of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in anhydrous DMSO or DMF.[19][20] Vortex briefly to ensure it is fully dissolved.
- Conjugation Reaction:
 - Add the linker stock solution to the protein solution to achieve a final molar ratio of linkerto-protein between 10:1 and 20:1.[20] This ratio should be optimized for each specific protein.



- Mix gently and immediately flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[19]
- · Quenching and Purification:
 - (Optional) To stop the reaction, add a quenching reagent like cysteine to a final concentration of 1-10 mM to react with any excess maleimide.
 - Purify the resulting conjugate from unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[19]
- Characterization:
 - Analyze the purified conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, Mass Spectrometry).

Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc group to expose the primary amine for subsequent functionalization. Caution: This procedure uses strong acid and must be performed in a chemical fume hood with appropriate personal protective equipment.

Materials:

- · Lyophilized Boc-protected conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)[18]
- Nitrogen or Argon gas
- Rotary evaporator

Procedure:



- · Reaction Setup:
 - Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
 - Cool the solution in an ice bath (0°C).
- Acid Addition:
 - Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
 - Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).
- Solvent Removal:
 - Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
 - The resulting deprotected product can then be used for subsequent conjugation reactions via its newly exposed primary amine.

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